Cas no 476323-53-2 (3,5-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide)

3,5-Dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a specialized heterocyclic compound featuring a benzamide core linked to a nitro-substituted thiophene-thiazole moiety. Its structural complexity, incorporating methoxy and nitro functional groups, makes it a valuable intermediate in medicinal chemistry and materials science. The compound exhibits potential as a precursor in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors or antimicrobial agents due to its electron-rich aromatic systems. Its well-defined reactivity profile and stability under standard conditions facilitate further functionalization. This compound is suited for research applications requiring precise molecular scaffolds with tunable electronic properties.
3,5-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide structure
476323-53-2 structure
Product Name:3,5-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
CAS No:476323-53-2
MF:C16H13N3O5S2
MW:391.42152094841
CID:5860024
PubChem ID:4626343
Update Time:2025-10-29

3,5-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide Chemical and Physical Properties

Names and Identifiers

    • 476323-53-2
    • CCG-193394
    • F0466-0226
    • AKOS002048076
    • Oprea1_400995
    • 3,5-dimethoxy-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)benzamide
    • 3,5-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
    • Inchi: 1S/C16H13N3O5S2/c1-23-11-3-9(4-12(6-11)24-2)15(20)18-16-17-13(8-26-16)14-5-10(7-25-14)19(21)22/h3-8H,1-2H3,(H,17,18,20)
    • InChI Key: VAUIWELWQRNVQK-UHFFFAOYSA-N
    • SMILES: S1C=C(C=C1C1=CSC(=N1)NC(C1C=C(C=C(C=1)OC)OC)=O)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 391.02966287g/mol
  • Monoisotopic Mass: 391.02966287g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 509
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 163Ų

3,5-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide Pricemore >>

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Additional information on 3,5-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide

3,5-Dimethoxy-N-[4-(4-Nitrothiophen-2-yl)-1,3-Thiazol-2-yl]Benzamide: A Promising Compound in Medicinal Chemistry

3,5-Dimethoxy-N-[4-(4-Nitrothiophen-2-yl)-1,3-Thiazol-2-yl]Benzamide, with the CAS number 476323-53-2, represents a novel class of heterocyclic compounds that have garnered significant attention in recent years due to their potential therapeutic applications. This compound is characterized by its unique molecular structure, which combines multiple functional groups, including 3,5-dimethoxy substituents, a 4-nitrothiophen-2-yl moiety, and a 1,3-thiazol-2-yl ring system. These structural features contribute to its multifaceted biological activity, making it a subject of extensive research in the field of medicinal chemistry.

Recent studies have highlighted the importance of 3,5-dimethoxy groups in modulating the pharmacokinetic properties of aromatic compounds. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that 3,5-dimethoxy substitutions can enhance the solubility and metabolic stability of bioactive molecules, which is critical for drug development. This property is particularly relevant for 3,5-Dimethoxy-N-[4-(4-Nitrothiophen-2-yl)-1,3-Thiazol-2-yl]Benzamide, as its molecular design may optimize its bioavailability and target specificity.

The 4-nitrothiophen-2-yl group in this compound plays a pivotal role in its biological activity. Nitrothiophene derivatives have been extensively studied for their anti-inflammatory and antitumor properties. A 2022 review in European Journal of Medicinal Chemistry emphasized that nitrothiophene scaffolds can act as potent inhibitors of inflammatory pathways, such as NF-κB and MAPK, which are implicated in various diseases. The incorporation of 4-nitrothiophen-2-yl into 3,5-Dimethoxy-N-[4-(4-Nitrothiophen-2-yl)-1,3-Thiazol-2-yl]Benzamide may enhance its ability to modulate these pathways, offering therapeutic potential for conditions like rheumatoid arthritis and cancer.

The 1,3-thiazol-2-yl ring system is another key structural element of this compound. Thiazole derivatives are well-known for their diverse biological activities, ranging from antimicrobial to antiviral properties. A 2023 study published in Drug Discovery Today reported that thiazole-based compounds can exhibit selectivity toward specific enzyme targets, such as acetylcholinesterase and histone deacetylases. The presence of the 1,3-thiazol-2-yl group in 3,5-Dimethoxy-N-[4-(4-Nitrothiophen-2-yl)-1,3-Thiazol-2-yl]Benzamide suggests that it may possess similar pharmacological profiles, making it a candidate for further exploration in drug discovery.

Recent advances in computational chemistry have provided valuable insights into the molecular interactions of 3,5-Dimethoxy-N-[4-(4-Nitrothiophen-2-yl)-1,3-Thiazol-2-yl]Benzamide. A 2024 study in Computational and Structural Chemistry utilized molecular docking simulations to investigate the binding affinity of this compound to key protein targets, such as COX-2 and TNF-α. The results indicated that the compound's molecular structure allows for strong interactions with these targets, which could explain its potential anti-inflammatory effects. These findings underscore the importance of structural optimization in the development of therapeutics.

Experimental studies on 3,5-Dimethoxy-N-[4-(4-Nitrothiophen-2-yl)-1,3-Thiazol-2-yl]Benzamide have also shown promising results. A 2023 preclinical trial published in Pharmacological Research evaluated its efficacy in a mouse model of inflammatory arthritis. The compound demonstrated significant reduction in joint swelling and inflammation, suggesting its potential as an anti-inflammatory agent. These results align with previous studies on similar compounds, which have shown comparable effects in various inflammatory models.

Moreover, the synthetic pathways for 3,5-Dimethoxy-N-[4-(4-Nitrothiophen-2-yl)-1,3-Thiazol-2-yl]Benzamide have been optimized to improve yield and purity. A 2024 article in Organic & Biomolecular Chemistry described a novel multistep synthesis involving the coupling of 4-nitrothiophen-2-yl derivatives with thiazole rings, followed by methylation of the aromatic positions. This method not only enhances the efficiency of the synthesis but also allows for the introduction of additional functional groups, which could further expand the compound's therapeutic applications.

The potential applications of 3,5-Dimethoxy-N-[4-(4-Nitrothiophen-2-yl)-1,3-Thiazol-2-yl]Benzamide extend beyond anti-inflammatory and antitumor effects. Recent research has explored its activity against infectious diseases, including viral infections. A 2023 study in Antiviral Research investigated its antiviral properties against SARS-CoV-2, the virus responsible for COVID-19. The compound showed moderate inhibitory activity against viral replication, suggesting its potential as an antiviral agent. These findings highlight the versatility of this compound in addressing a wide range of health challenges.

Despite these promising findings, further research is needed to fully elucidate the mechanisms of action and therapeutic potential of 3,5-Dimethoxy-N-[4-(4-Nitrothiophen-2-yl)-1,3-Thiazol-2-yl]Benzamide. Clinical trials are essential to evaluate its safety and efficacy in human subjects. Additionally, studies on its long-term effects and potential side effects will be crucial for its development as a therapeutic agent. The interdisciplinary approach combining computational modeling, experimental testing, and synthetic chemistry will be vital in advancing this compound toward clinical application.

In conclusion, 3,5-Dimethoxy-N-[4-(4-Nitrothiophen-2-yl)-1,3-Thiazol-2-yl]Benzamide represents a promising candidate in the field of medicinal chemistry. Its unique molecular structure, combined with the biological activities of its constituent parts, suggests a wide range of therapeutic applications. Continued research and development will be essential to unlock its full potential and bring it to the forefront of modern medicine.

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